Lipophilicity Advantage: XLogP3-AA 3.7 vs. 1.74 for the Des-Alkoxy Analog
Ethyl 4-iso-butoxy-2-methylbenzoylformate exhibits a computed XLogP3-AA of 3.7 [1], compared with a logP of 1.74 for the des-alkoxy analog ethyl 2-methylbenzoylformate . This ΔlogP of +1.96 reflects the significant lipophilic contribution of the 4-iso-butoxy substituent and has direct consequences for extraction, chromatography, and membrane permeability.
(Δ +1.96)
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | Ethyl 2-methylbenzoylformate (CAS 66644-67-5): LogP = 1.74 (Chemsrc) |
| Quantified Difference | ΔlogP = +1.96 (target more lipophilic by ~2 log units) |
| Conditions | Computed logP values from PubChem (XLogP3) and Chemsrc; experimental confirmation not yet reported |
Why This Matters
A 2-log increase in lipophilicity translates to approximately 100-fold higher partition into organic phases, which streamlines liquid-liquid extraction workups during intermediate purification and enhances retention in reversed-phase HPLC analysis.
- [1] PubChem. (n.d.). Ethyl 4-iso-butoxy-2-methylbenzoylformate: XLogP3-AA 3.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/ETHYL%204-ISO-BUTOXY-2-METHYLBENZOYLFORMATE View Source
